

An In-depth Technical Guide to the Physicochemical Properties of Solvent Red 135

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Solvent Red 135*

Cat. No.: *B008356*

[Get Quote](#)

Introduction and Compound Identification

Solvent Red 135, also identified by the Colour Index (C.I.) 564120, is a high-performance synthetic organic dye belonging to the aminoketone chemical class.[1][2] It is a yellowish-red powder widely recognized for its exceptional thermal stability, high light fastness, and strong tinting strength.[3][4][5][6] These robust properties make it a preferred colorant in demanding industrial applications, primarily for coloring a wide array of plastics and synthetic fibers.[3][4][7][8] This guide provides a comprehensive analysis of its core physicochemical properties, outlines standardized experimental protocols for its characterization, and discusses the practical implications of these properties for research and development.

Compound Identifiers:

- Chemical Name: 8,9,10,11-tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[9][10]
- C.I. Name: **Solvent Red 135**[1][9]
- C.I. Number: 564120[1][10]
- CAS Numbers: 20749-68-2, 71902-17-5[1][9]
- Synonyms: Transparent Red EG, Macrolex Red EG, Solvaperm Red G, Oplas Red 339[3][8][10][11][12]

Core Physicochemical Characteristics

The molecular structure and physical attributes of **Solvent Red 135** are fundamental to its behavior in various systems. Its chlorinated, polycyclic aromatic structure is responsible for its high stability and insolubility in aqueous media.

```
graph "Solvent_Red_135_Structure" {
    layout=neato;
    node [shape=plaintext];
    edge [style=solid];

// Define atom positions N1 [pos="0.8,1.2!", label="N"]; N2
[pos="-0.8,1.2!", label="N"]; C1 [pos="-1.6,0.6!", label="C"]; C2
[pos="-1.6,-0.6!", label="C"]; C3 [pos="-0.8,-1.2!", label="C"]; C4
[pos="0,-1.8!", label="C"]; C5 [pos="0.8,-1.2!", label="C"]; C6
[pos="1.6,-0.6!", label="C"]; C7 [pos="1.6,0.6!", label="C"]; C8
[pos="0,0!", label="C"]; C9 [pos="-0.8,-0.1!", label="C"]; C10
[pos="0.8,-0.1!", label="C"]; C11 [pos="-2.9,0.6!", label="C"]; C12
[pos="-3.5,0!", label="C"]; C13 [pos="-2.9,-0.6!", label="C"]; C14
[pos="-2.2,-1.2!", label="C"]; C15 [pos="2.9,0.6!", label="C"]; C16
[pos="3.5,0!", label="C"]; C17 [pos="2.9,-0.6!", label="C"]; C18
[pos="2.2,-1.2!", label="C"]; C19 [pos="-1.5,2.0!", label="C"]; O1
[pos="-1.5,2.8!", label="O"]; C20 [pos="-0.8,1.9!", label="C"]; C21
[pos="0,2.5!", label="C"]; C22 [pos="0.8,1.9!", label="C"]; C23
[pos="0.8,3.1!", label="Cl"]; C24 [pos="-0.8,3.1!", label="Cl"]; C25
[pos="-1.6,3.8!", label="Cl"]; C26 [pos="1.6,3.8!", label="Cl"];

// Define bonds N1 -- C7 -- C6 -- C5 -- C10 -- C8 -- C9 -- C3 -- C2 --
C1 -- N2; N1 -- C10; N2 -- C9; C1 -- C11 -- C12 -- C13 -- C2; C3 --
C14 -- C13; C6 -- C18 -- C17 -- C16 -- C15 -- C7; C5 -- C18;

// Aromatic rings representation C1 -- C2 [style=double]; C3 -- C4 --
C5 [style=double]; C6 -- C7 [style=double]; C11 -- C12 [style=double];
C13 -- C14 [style=double]; C15 -- C16 [style=double]; C17 -- C18
[style=double];
```

```
// Perinone structure N1 -- C22; N2 -- C20; C19 -- C20 -- C21 -- C22;  
C19 -- O1 [style=double]; C20 -- C24; C21 -- C25; C21 -- C26; C22 --  
C23;
```

```
// Fused rings C8 -- C10; C8 -- C9; }``` Caption: Molecular Structure  
of Solvent Red 135
```

A summary of its key quantitative properties is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₆ Cl ₄ N ₂ O	[1][7][9][10]
Molecular Weight	408.07 g/mol	[7][9][13]
Appearance	Yellowish-red or bright red powder	[1][3][7]
Melting Point	308 - 318 °C	[3][5][8][14][15]
Boiling Point	646.3 ± 65.0 °C (Predicted)	[13][15][16]
Density	1.74 - 1.77 g/cm ³ (Predicted)	[8][13][14][16]
Water Solubility	Insoluble (<0.03 mg/L at 20°C)	[3][7][13][15]
Partition Coefficient	log Pow = 7.1 (at 25°C)	[15][17]

Solubility Profile in Organic Solvents

The "solvent" classification of this dye stems from its characteristic insolubility in water and good solubility in various organic solvents. [1][3][7] This property is critical for its application in non-aqueous systems, such as plastics, inks, and industrial oils. [3][7] The causality behind this behavior lies in its largely nonpolar molecular

structure, which facilitates favorable intermolecular interactions with organic solvent molecules. Quantitative solubility data is essential for formulation development, ensuring the dye remains dissolved and uniformly dispersed without precipitation.

Organic Solvent	Solubility at 20°C (g/L)	Source(s)
Methylbenzene (Toluene)	0.6	[8][11][18][19]
Dichloromethane	0.3	[8][11][18][19]
Acetone	0.2	[8][11][18][19]
Butyl Acetate	0.2	[8][11][18][19]
Ethyl Alcohol (Ethanol)	0.1	[8][11][18][19]
Chloroform	Soluble (Qualitative)	[1][3][7]

Thermal and Photochemical Stability

A defining feature of **Solvent Red 135** is its exceptional stability under thermal stress and light exposure, which is a direct consequence of its robust, fused-ring chemical structure.

- **Heat Resistance:** The dye exhibits high thermal stability, with a heat resistance of up to 300-320°C in plastics like polystyrene. [3][4][11][20] This allows it to be incorporated into high-temperature polymer processing without significant degradation, ensuring color integrity in the final product.
- **Light Fastness:** **Solvent Red 135** demonstrates excellent light fastness, typically rated at 7-8 on the 8-grade Blue Wool scale. [3][5][8][11] This high rating indicates superior resistance to fading upon prolonged exposure to light, a critical requirement for durable goods.

Synthesis and Potential Impurities

From a process chemistry perspective, understanding the synthesis of **Solvent Red 135** provides insight into its properties and potential contaminants. The manufacturing process involves the condensation of 1,8-diaminonaphthalene with tetrachlorophthalic anhydride, followed by a ring-closing reaction. [1][7][20] The reaction is typically carried out in a polar organic solvent or an aqueous hydrochloric acid medium. [21][22][23][24] A critical consideration in the synthesis is the potential for the formation of impurities, notably hexachlorobenzene (HCB), which can be present in the starting materials. [24] HCB is a known environmental pollutant, and its presence must be monitored to meet regulatory and environmental standards. [24]

Experimental Protocols: Characterization of Physicochemical Properties

To ensure self-validating and reproducible results in a research setting, standardized protocols are essential. The following sections detail methodologies for determining key properties of **Solvent Red 135**.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the saturation solubility of a compound in a given solvent. [18] Objective: To quantitatively determine the solubility of **Solvent Red 135** in a specific organic solvent at a controlled temperature.

Methodology:

- Preparation: Add an excess amount of **Solvent Red 135** powder to several vials. The excess is critical to ensure that a saturated solution is achieved with visible undissolved solid.

- Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 20°C) for 24-72 hours. The agitation and extended time are necessary to ensure the system reaches thermodynamic equilibrium. [18]4. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solid has fully settled. Centrifugation can be used to accelerate this process.
- Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Perform a precise serial dilution of the aliquot with the same solvent to bring its concentration into the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using UV-Vis spectrophotometry. Measure the absorbance at the known λ_{max} of **Solvent Red 135** and calculate the concentration using a pre-established calibration curve (Beer-Lambert Law).
- Calculation: Multiply the measured concentration by the dilution factor to determine the saturation solubility in g/L.

```
```dot
graph TD
 subgraph "Solubility_Workflow"
 direction TB
 prep[1. Add Excess Dye\nonto Vials] --> solvent[2. Add Known Volume\nof Solvent]
 solvent --> equilibrate[3. Equilibrate (24-72h)\n\nat Constant Temp]
 equilibrate --> separate[4. Separate Phases\n\nSettle/Centrifuge]
 separate --> sample[5. Sample & Dilute\n\nSupernatant]
 sample --> quantify[6. UV-Vis Analysis\n\n(Beer's Law)]
 quantify --> calculate[7. Calculate Solubility\n\n(g/L)]
 end
````
```

```
prep -> solvent; solvent -> equilibrate; equilibrate -> separate;
separate -> sample; sample -> quantify; quantify -> calculate; }
```

Caption: Workflow for Spectroscopic Analysis.

Toxicological and Safety Profile

From a toxicological standpoint, **Solvent Red 135** exhibits low acute toxicity. Safety data indicates an oral LD50 in rats greater than 5,000 mg/kg and an inhalation LC50 greater than 2,868 mg/m³. [15] [17] It is also reported to have low toxicity to aquatic organisms. [15][17] However, as with any chemical powder, it may cause skin, eye, or respiratory irritation, and appropriate personal protective equipment should be used during handling to minimize dust generation and exposure. [25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Red 135 [jnogilvychem.com]
- 4. Solvent red 135|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]
- 5. ccchemical.com [ccchemical.com]
- 6. What is the use of Solvent Red 135? [xcwydyes.com]
- 7. Solvent Red 135 | 20749-68-2 [chemicalbook.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. C.I. Solvent Red 135 | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 20749-68-2: Solvent Red 135 | CymitQuimica [cymitquimica.com]

- 11. union-pigment.com [union-pigment.com]
- 12. Solvent Red 135 Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]
- 13. Solvent Red 135 CAS#: 20749-68-2 [m.chemicalbook.com]
- 14. Solvent red 135 TDS|Solvent red 135 from Chinese supplier and producer - SOLVENT RED DYES - Enoch dye [enochdye.com]
- 15. echemi.com [echemi.com]
- 16. bocsci.com [bocsci.com]
- 17. Solvent Red 135 - Safety Data Sheet [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. China Solvent Red 135 Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 20. echemi.com [echemi.com]
- 21. benchchem.com [benchchem.com]
- 22. CN101508849A - A kind of preparation method of solvent red 135 - Google Patents [patents.google.com]
- 23. CN101508849B - A kind of preparation method of solvent red 135 - Google Patents [patents.google.com]
- 24. Page loading... [guidechem.com]
- 25. additivesforpolymer.com [additivesforpolymer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Solvent Red 135]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b008356#what-are-the-physicochemical-properties-of-solvent-red-135>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com